molecular formula C27H29N3OS2 B15078021 (5E)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 307953-07-7

(5E)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15078021
CAS No.: 307953-07-7
M. Wt: 475.7 g/mol
InChI Key: RAWKWRKWWVIIIC-XQNSMLJCSA-N
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Description

(5E)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a pyrazole ring, a thiazolidinone ring, and a mesityl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 3-mesityl-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-pentyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding thioether using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of thioether derivatives.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(5E)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of (5E)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The pyrazole ring and thiazolidinone ring may play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of a pyrazole ring, a thiazolidinone ring, and a mesityl group, which confer distinct chemical and biological properties

Properties

CAS No.

307953-07-7

Molecular Formula

C27H29N3OS2

Molecular Weight

475.7 g/mol

IUPAC Name

(5E)-3-pentyl-5-[[1-phenyl-3-(2,4,6-trimethylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H29N3OS2/c1-5-6-10-13-29-26(31)23(33-27(29)32)16-21-17-30(22-11-8-7-9-12-22)28-25(21)24-19(3)14-18(2)15-20(24)4/h7-9,11-12,14-17H,5-6,10,13H2,1-4H3/b23-16+

InChI Key

RAWKWRKWWVIIIC-XQNSMLJCSA-N

Isomeric SMILES

CCCCCN1C(=O)/C(=C\C2=CN(N=C2C3=C(C=C(C=C3C)C)C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCCN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3C)C)C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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